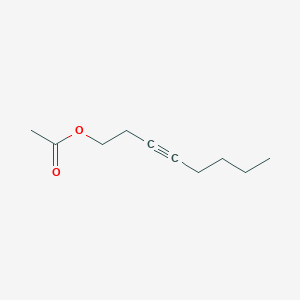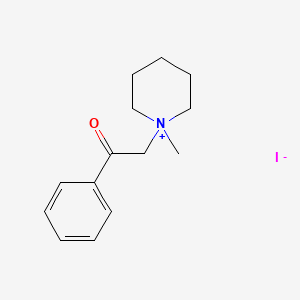
1-Methyl-1-(2-oxo-2-phenylethyl)piperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is an organic compound with a complex structure that includes a pyridine ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone typically involves the reaction of 1-methyl-3,4,5,6-tetrahydropyridine with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol: A reduced form of the compound with an alcohol group.
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-acetic acid: An oxidized form with a carboxylic acid group.
1-Methyl-3,4,5,6-tetrahydro-2h-pyridine: A simpler structure lacking the phenyl group.
Uniqueness
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is unique due to its combination of a pyridine ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
40538-50-9 |
|---|---|
Fórmula molecular |
C14H20INO |
Peso molecular |
345.22 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(10-6-3-7-11-15)12-14(16)13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UQIVWHZGSGJFAA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CC(=O)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


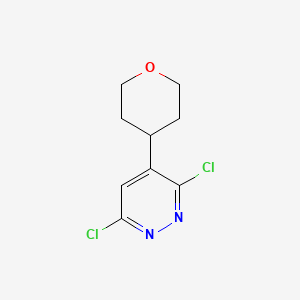
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)

![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
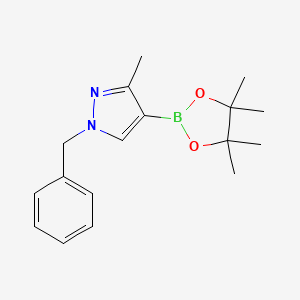
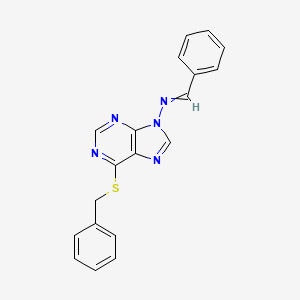
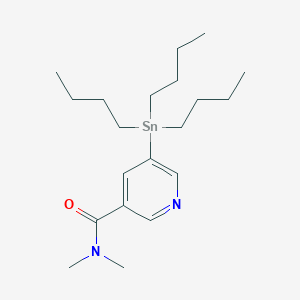
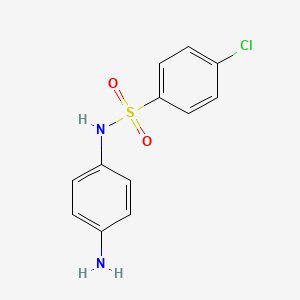
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
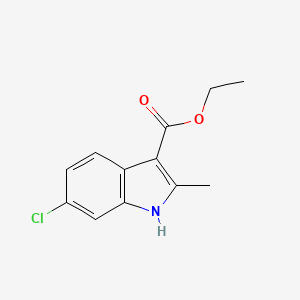
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)
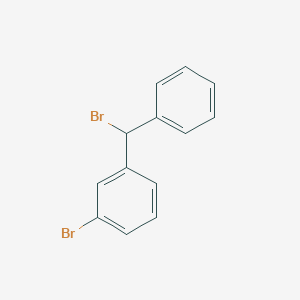
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
